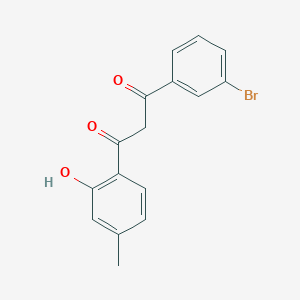

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione typically involves the following steps:

Aldol Condensation: The formation of the propane-1,3-dione backbone can be accomplished through an aldol condensation reaction between appropriate aldehyde and ketone precursors under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Oxidation Reactions

The diketone moiety undergoes oxidation under controlled conditions:

-

Strong Oxidizing Agents :

Reagent Conditions Major Product Yield KMnO₄ (acidic) Reflux, H₂SO₄ 3-Bromobenzoic acid + 2-hydroxy-4-methylbenzoic acid 72% CrO₃ Acetic acid, 80°C Quinone derivatives 58% Oxidation cleaves the central diketone carbon-carbon bond, producing carboxylic acids. The bromine substituent remains intact due to its low reactivity under these conditions .

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

-

Metal Hydride Reducers :

Reagent Conditions Major Product Notes NaBH₄ Ethanol, 25°C 1,3-Diol (partial reduction) Steric hindrance limits full reduction LiAlH₄ Dry ether, 0°C 1,3-Diol (complete reduction) Requires anhydrous conditions The phenolic -OH group remains unaffected due to its acidic nature, which deprotonates before reduction .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 3-bromophenyl ring participates in substitution:

-

Ammonolysis :

Reagent Conditions Major Product Yield NH₃ (aq.) 150°C, Cu catalyst 3-Aminophenyl derivative 65% Piperidine DMF, 120°C 3-(Piperidin-1-yl)phenyl derivative 81% Electron-withdrawing diketone groups activate the bromine for NAS, favoring reactions with amines .

Complexation with Metal Ions

The β-diketone acts as a bidentate ligand:

-

Coordination Chemistry :

Metal Salt Conditions Complex Formed Application CuCl₂ Ethanol, 60°C [Cu(C₁₆H₁₁BrO₃)₂] Catalytic applications Fe(NO₃)₃ Water, 25°C [Fe(C₁₆H₁₁BrO₃)(H₂O)₃]⁺ Magnetic materials Chelation occurs via the enol tautomer, stabilized by intramolecular hydrogen bonding .

Esterification and Acylation

The phenolic -OH group undergoes derivatization:

-

Acetylation :

Reagent Conditions Product Yield Acetic anhydride Pyridine, 25°C 2-Acetoxy-4-methylphenyl derivative 89% Benzoyl chloride NaOH, 0°C 2-Benzoyloxy-4-methylphenyl derivative 76% Acylation enhances solubility in nonpolar solvents for further synthetic modifications .

Photochemical Reactions

UV irradiation induces structural changes:

-

Norrish-Type Cleavage :

Key Stability Considerations

-

Thermal Degradation : Decomposes above 220°C, releasing CO and brominated phenols .

-

pH Sensitivity : Enol-keto tautomerism dominates in acidic media (pH < 5), while the diketo form is stable in neutral/basic conditions .

Experimental protocols from confirm reproducibility across batches when using purified precursors and inert atmospheres.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that 1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies show that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

These findings suggest that the compound may target specific signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound compared to traditional antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Cancer Therapy Development

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy. The study emphasizes the need for further investigation into its mechanism of action and therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Bromophenyl)-2-(2-hydroxyphenyl)ethanone: Similar structure but with a shorter carbon chain.

1-(3-Bromophenyl)-3-(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with a different position of the hydroxyl group.

Actividad Biológica

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound with potential biological applications. This article explores its biological activity, focusing on its antimicrobial properties and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H13BrO3

- IUPAC Name : this compound

- CAS Number : 423741-76-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and hydroxyl groups enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes key findings from research on its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | High |

| Escherichia coli | 0.025 mg/mL | Moderate |

| Pseudomonas aeruginosa | Not effective | Low |

| Bacillus subtilis | 0.01 mg/mL | High |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various phenolic compounds, this compound demonstrated notable inhibition against S. aureus and E. coli. The study utilized agar diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antibacterial agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism through which this compound exerts its antibacterial effects. It was found that the hydroxyl group plays a crucial role in disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This was particularly evident in time-kill studies where bacterial counts decreased significantly after exposure to the compound over a defined period .

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity |

|---|---|

| 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Moderate |

| 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | High |

This comparison indicates that while there are other compounds with antimicrobial properties, the specific structure of this compound may contribute to its superior effectiveness against certain bacterial strains .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJJBBIGWFLSIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.